molecular formula C14H17NO2 B14303258 4-Butyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione CAS No. 114570-55-7

4-Butyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione

Cat. No.: B14303258
CAS No.: 114570-55-7
M. Wt: 231.29 g/mol
InChI Key: GLOTUSIFHVGVRU-UHFFFAOYSA-N
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Description

4-Butyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using suitable starting materials such as substituted phenylacetic acids and amines.

    Reaction Conditions: Often involve the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different substituents on the benzazepine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Butyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Enzyme Inhibition: Blocking the activity of specific enzymes.

    Receptor Binding: Modulating the activity of receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzazepine Derivatives: Such as 1,2,3,4-tetrahydro-2-benzazepine.

    Other Heterocyclic Compounds: Such as benzodiazepines or benzothiazepines.

Uniqueness

4-Butyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is unique due to its specific substitution pattern and potential biological activities, which may differ from other benzazepine derivatives.

Properties

CAS No.

114570-55-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-butyl-3,4-dihydro-2H-2-benzazepine-1,5-dione

InChI

InChI=1S/C14H17NO2/c1-2-3-6-10-9-15-14(17)12-8-5-4-7-11(12)13(10)16/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,15,17)

InChI Key

GLOTUSIFHVGVRU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CNC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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